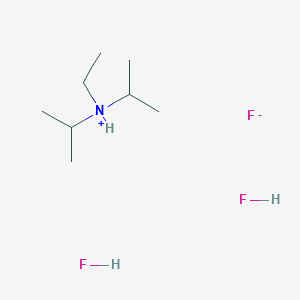

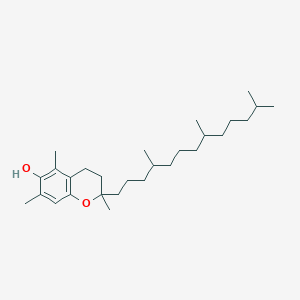

![molecular formula C7H5FN2 B164572 6-氟代咪唑并[1,2-a]吡啶 CAS No. 139022-27-8](/img/structure/B164572.png)

6-氟代咪唑并[1,2-a]吡啶

描述

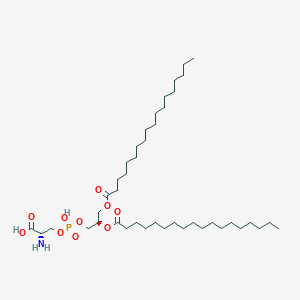

6-Fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5FN2. It has a molecular weight of 136.13 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 6-Fluoroimidazo[1,2-a]pyridine involves a two-step reaction protocol . The process involves the transformation of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]pyridine-Oxazole derivatives .Molecular Structure Analysis

The molecular structure of 6-Fluoroimidazo[1,2-a]pyridine has been confirmed using a variety of spectroscopic tools such as 1H NMR, 13C NMR, and HREI-MS .Chemical Reactions Analysis

The chemical reactions involving 6-Fluoroimidazo[1,2-a]pyridine are complex and involve multiple steps. For instance, the transformation of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]pyridine-Oxazole derivatives involves in vitro urease inhibition and in silico study .Physical And Chemical Properties Analysis

6-Fluoroimidazo[1,2-a]pyridine has a density of 1.3±0.1 g/cm3, a molar refractivity of 36.6±0.5 cm3, and a molar volume of 106.4±7.0 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .科学研究应用

合成转化为恶唑衍生物

6-氟代咪唑并[1,2-a]吡啶可以转化为6-氟代咪唑并[1,2-a]吡啶-恶唑衍生物 . 这种转化在开发具有潜在治疗应用的新化合物方面意义重大 .

脲酶抑制

源自6-氟代咪唑并[1,2-a]吡啶的基于恶唑的咪唑并吡啶支架在体外脲酶抑制研究中显示出令人鼓舞的结果 . 特别是,类似物4i、4o、4g和4h表现出中等至明显的抑制曲线 .

蛋白质组学研究

3-溴-6-氟代咪唑并[1,2-a]吡啶是6-氟代咪唑并[1,2-a]吡啶的衍生物,用于蛋白质组学研究 . 该化合物可用于研究蛋白质结构和功能,有助于理解分子水平的生物过程 .

荧光成像

6-氟代咪唑并[1,2-a]吡啶衍生物可用于荧光成像 . 这种应用对于实时可视化细胞过程和结构至关重要,有助于疾病的诊断和治疗 .

实验研究

6-氯-8-氟代咪唑并[1,2-a]吡啶是6-氟代咪唑并[1,2-a]吡啶的另一种衍生物,用于实验研究 . 该化合物可用于研究化学反应并合成新化合物

安全和危害

未来方向

作用机制

Target of Action

6-Fluoroimidazo[1,2-a]pyridine is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 6-Fluoroimidazo[1,2-a]pyridine might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridines are valuable scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may play a role in various biochemical pathways.

Pharmacokinetics

The compound has a molecular weight of 13613 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that imidazo[1,2-a]pyridines can be functionalized through radical reactions , suggesting that they may induce changes at the molecular and cellular levels.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it might be relatively stable under various environmental conditions.

属性

IUPAC Name |

6-fluoroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLNGHHPODFQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569002 | |

| Record name | 6-Fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139022-27-8 | |

| Record name | 6-Fluoroimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139022-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 6-Fluoroimidazo[1,2-a]pyridine-oxazole derivatives interact with urease and what are the potential downstream effects of this interaction?

A1: While the specific mechanism of action isn't fully detailed in the provided abstract [], the research focuses on the synthesis and in vitro testing of 6-Fluoroimidazo[1,2-a]pyridine-oxazole derivatives for urease inhibition. In general, urease inhibitors bind to the enzyme's active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can have various downstream effects, particularly in mitigating the negative impacts of urease activity in different contexts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

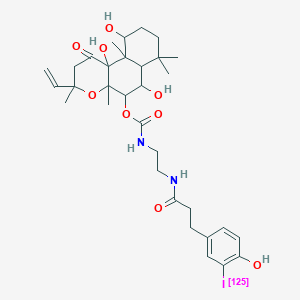

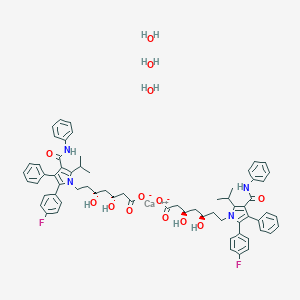

![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)

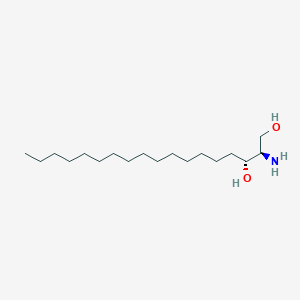

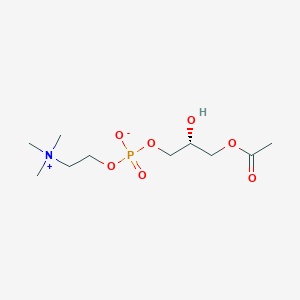

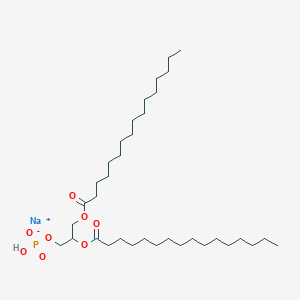

![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)

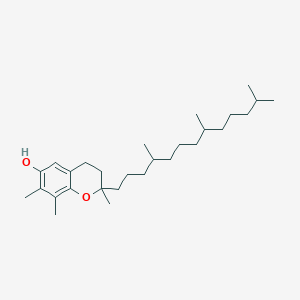

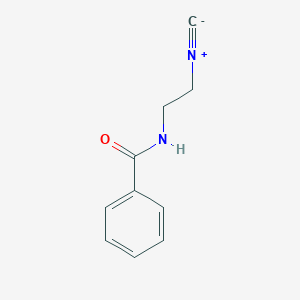

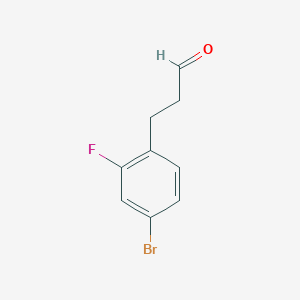

![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)